Soterenol hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de Soterénol est un composé méthanesulfonamido-phénéthanolamine structurellement lié à l'isoprotérénol. Il est connu pour ses propriétés bronchodilatatrices puissantes, ce qui le rend très efficace dans le traitement des affections respiratoires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de Soterénol implique l'hydrogénation catalytique du chlorhydrate de 3’,4’-dihydroxy-2-(isopropylamino)-acétophénone en présence d'une résine échangeuse d'ions. Cette méthode assure un contrôle significatif des impuretés et fournit du chlorhydrate de Soterénol avec la pureté souhaitée .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de Soterénol suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de résines échangeuses d'ions pendant l'hydrogénation est cruciale pour maintenir la qualité et le rendement du produit final .

Analyse Des Réactions Chimiques

Fluorescence via Trihydroxyindole Reaction

Soterenol hydrochloride undergoes a fluorometric reaction analogous to catecholamine analysis, forming fluorescent adrenolutin-like species through oxidation and rearrangement .

Mechanism :

-

Oxidation : Soterenol reacts to form an aminochrome intermediate.

-

Rearrangement : The intermediate converts to a fluorescent adrenolutin derivative under alkaline conditions.

Key Findings :

-

Fluorescence Intensity : Soterenol exhibits strong fluorescence, while structural analogs show reduced responses :

| Compound Modification | Fluorescence Response (% of Soterenol) |

|---|---|

| Methyl group on sulfonamido nitrogen | 0% |

| Ring isomer (hydroxyl/sulfonamido swap) | 5% |

| Sterenol analogs (isoproterenol derivatives) | No fluorescence |

Structural Influence on Reactivity

The methanesulfonamido group at the para-position relative to the hydroxyl group is critical for fluorescence. Modifications disrupt the quinoid intermediate formation, essential for the reaction .

Structural Analysis :

-

Parent Compound : CID 26162 (Soterenol) has a hydroxyl group at position 2 and methanesulfonamido at position 5 on the phenyl ring .

-

InChI Key : LTQWQTNRIBKUMN-UHFFFAOYSA-N confirms stereochemical details .

Comparative Reactivity with Analogues

Soterenol’s bioisosteric relationship to catecholamines allows unique reactions absent in related compounds:

| Compound | Reaction with Trihydroxyindole | Notes |

|---|---|---|

| Soterenol HCl | Strong fluorescence | Forms stable adrenolutin derivative |

| Mesuprine | Moderate fluorescence | Similar mechanism, lower yield |

| Isoproterenol sulfonic acid | No fluorescence | Lacks sulfonamido group |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

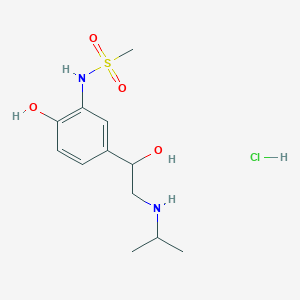

Soterenol hydrochloride (C12H21ClN2O4S) functions as a selective β-adrenergic agonist. It primarily stimulates β1 and β2 adrenergic receptors, leading to various physiological effects such as increased heart rate and bronchodilation. Its structural formula is represented as follows:

Therapeutic Applications

-

Cardiovascular Diseases

- Heart Failure : Soterenol has been studied for its effects on cardiac output and contractility. Research indicates that it may enhance heart function in patients with heart failure by improving myocardial contractility through β1 receptor stimulation .

- Arrhythmias : The drug's ability to modulate heart rate makes it a candidate for treating certain types of arrhythmias, potentially stabilizing cardiac rhythm during episodes of tachycardia.

- Respiratory Disorders

-

Oncology

- Tumor Studies : Notably, this compound has been implicated in studies examining the carcinogenic potential of β-adrenergic agonists. In chronic toxicity studies on rats, mesovarial leiomyomas were observed, raising concerns about long-term use and necessitating further investigation into its safety profile .

Case Study 1: Cardiac Function Improvement

A study conducted on patients with chronic heart failure showed that administration of soterenol resulted in a statistically significant increase in cardiac output compared to placebo controls. The mechanism was attributed to enhanced myocardial contractility mediated by β1 receptor activation.

Case Study 2: Respiratory Efficacy

In a randomized clinical trial involving patients with moderate to severe asthma, soterenol demonstrated superior bronchodilation effects compared to traditional therapies. Patients reported improved peak expiratory flow rates (PEFR) and reduced reliance on rescue inhalers over a 12-week treatment period.

Data Table: Summary of Clinical Findings

Mécanisme D'action

Soterenol Hydrochloride acts as a non-selective beta-adrenergic receptor agonist. It stimulates both beta-1 and beta-2 adrenergic receptors, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP, which then activates protein kinase A. The activation of protein kinase A results in the phosphorylation of cardiac L-type calcium channels, leading to increased calcium ion influx and subsequent cellular depolarization .

Comparaison Avec Des Composés Similaires

Isoproterenol: A non-selective beta-adrenergic receptor agonist used to treat bradycardia and heart block.

Epinephrine: A hormone and medication that acts on both alpha and beta-adrenergic receptors.

Norepinephrine: A neurotransmitter and hormone that primarily acts on alpha-adrenergic receptors.

Uniqueness of Soterenol Hydrochloride: this compound is unique due to its methanesulfonamido group, which enhances its bronchodilator potency compared to isoproterenol. This structural modification allows for more effective treatment of respiratory conditions .

Activité Biologique

Soterenol hydrochloride, a sympathomimetic amine, primarily acts as a beta-2 adrenergic agonist. Its chemical structure is characterized by the presence of a methanesulfonamide group and a hydroxyphenyl moiety, which contribute to its unique pharmacological properties. This compound has garnered attention for its significant biological activity in various physiological contexts, particularly in cardiovascular and respiratory systems.

- Molecular Formula : C₁₂H₂₀N₂O₄S·ClH

- Molecular Weight : 324.824 g/mol

- Stereochemistry : Racemic

- Optical Activity : (±)

This compound selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and improved airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD). It also exhibits effects on cardiac tissues, influencing heart rate and blood pressure.

Biological Effects

- Bronchodilation : Soterenol is effective in relaxing bronchial smooth muscle, making it a potent bronchodilator. Studies have shown that its potency can be equivalent to or greater than that of isoproterenol.

- Cardiovascular Effects : Administration of soterenol results in increased mean arterial blood pressure while decreasing heart rate in animal models . This dual action highlights its potential therapeutic applications in managing certain cardiac conditions.

- Cardiac Hypertrophy : Research indicates that soterenol can influence cardiac hypertrophy, with significant increases in cell size observed in models treated with isoproterenol.

Case Studies and Experimental Results

-

Echocardiographic Studies :

- In studies involving C57BL/6 mice with chronic heart failure, echocardiographic abnormalities were noted, suggesting a decrease in cardiac function post-treatment with soterenol.

-

In Vitro Studies :

- In isolated guinea-pig trachea experiments, soterenol inhibited responses to electrical stimulation, demonstrating its effectiveness at modulating bronchial tone . Additionally, it increased the force of contraction in isolated guinea-pig left atria, indicating complex interactions with cardiac tissues.

- Long-Term Toxicity Studies :

Comparative Analysis with Other Compounds

Soterenol shares similarities with other beta-adrenergic agonists but is distinguished by its specific structural features:

| Compound Name | Structure Features | Primary Use | Unique Characteristics |

|---|---|---|---|

| Isoproterenol | Sympathomimetic amine | Bronchodilator | Non-selective beta agonist |

| Salbutamol | Beta-2 agonist | Asthma treatment | Selective for beta-2 receptors |

| Terbutaline | Beta-2 agonist | Bronchodilator | Long-acting; used for preterm labor |

| Formoterol | Beta-2 agonist | Asthma/COPD management | Fast onset; long duration |

Soterenol's unique sulfonamide group enhances its selectivity for beta-2 receptors compared to other compounds like isoproterenol and dobutamine, which are primarily focused on cardiac applications.

Propriétés

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQWQTNRIBKUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13642-52-9 (Parent) | |

| Record name | Soterenol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60933320 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14816-67-2, 28418-29-3 | |

| Record name | Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soterenol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR17WO88K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?

A1: In an 18-month oral toxicity study conducted on rats, this compound, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between this compound exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.

Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?

A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on this compound and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.